molecular formula C18H10ClF3N4 B3033622 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-56-6

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3033622
CAS No.: 1092345-56-6
M. Wt: 374.7
InChI Key: XOUFATWFARAMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Position 2: A phenyl group, which enhances aromatic stacking interactions in biological systems.

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUFATWFARAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is typically constructed via condensation reactions between 5-aminopyrazoles and β-keto esters or malonate derivatives. For 2-phenyl-substituted analogs, the starting material 5-amino-3-phenyl-1H-pyrazole is condensed with diethyl malonate under basic conditions (e.g., sodium ethoxide) to yield 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) (Scheme 1). Subsequent chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) selectively replaces the hydroxyl groups at positions 5 and 7 with chlorine atoms, yielding 5,7-dichloro-2-phenylpyrazolo[1,5-a]pyrimidine (2 ) in 61–89% yields.

Key Reaction Conditions

  • Chlorination : POCl₃ (3–5 equiv), TMAC (1.2 equiv), reflux (110°C, 4–6 h).
  • Yield : 61–89%.

Alternative Pathways: One-Pot Multicomponent Reactions

A streamlined approach involves a one-pot condensation of 5-amino-3-phenylpyrazole, ethyl 3-oxo-3-phenylpropanoate, and 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, avoids isolation of intermediates but suffers from lower yields (40–50%) due to competing side reactions.

Reaction Parameters

  • Catalyst : Acetic acid (10 mol%).
  • Temperature : 120°C (microwave-assisted).
  • Yield : 40–50%.

Post-Functionalization and Purification

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Analytical data (e.g., ¹H NMR, LC-MS) confirm structural integrity:

  • ¹H NMR (CDCl₃) : δ 8.72 (d, J = 5.1 Hz, 1H, pyridinyl-H), 8.45 (s, 1H, pyrimidine-H), 7.85–7.50 (m, 5H, phenyl-H).
  • LC-MS (ESI+) : m/z 430.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Stepwise Chlorination/Suzuki Coupling Chlorination → Suzuki coupling 65–78 High regioselectivity, scalability Multiple steps, boronic acid cost
One-Pot Condensation Multicomponent reaction 40–50 Fewer steps Lower yield, purification challenges

Industrial Scalability and Environmental Considerations

The stepwise route is preferred for large-scale production due to higher yields and reproducibility. However, POCl₃ usage necessitates stringent waste management. Recent advances explore mechanochemical Suzuki couplings to reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cross-Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura cross-coupling reaction is a key method for synthesizing derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include aryl boronic acids, palladium catalysts, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and the use of organic solvents like dimethylformamide (DMF) or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction typically yields arylated derivatives of the compound, which can be further modified for various applications .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that compounds similar to 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that these compounds could effectively inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A notable study highlighted its ability to reduce TNF-alpha levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

3. Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. A study found that these compounds could enhance neuronal survival in models of neurodegeneration .

Case Studies

Case Study 1: Anticancer Research
A recent investigation explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values indicating potent activity at low concentrations .

Case Study 2: Inflammatory Disease Models
In an experimental model of arthritis, treatment with the compound resulted in decreased joint swelling and reduced histological signs of inflammation compared to control groups. This highlights its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders . The compound’s structure allows it to form strong interactions with the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) : Frequently used at positions 5, 6, or 7 to enhance metabolic stability and binding affinity .
  • Phenyl vs. Pyridinyl Substitutions : 2-phenyl derivatives (e.g., target compound) are common in ER ligands , while pyridinyl groups (e.g., 3-chloro-5-CF₃-pyridinyl in the target) may influence kinase or enzyme targeting .

Pharmacological Selectivity and Efficacy

Estrogen Receptor (ER) Selectivity

  • The 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(CF₃) analog demonstrates ERβ antagonism (IC₅₀ = 36-fold selectivity) due to distinct binding orientations in ERα vs. ERβ pockets .
  • Comparison : The target compound’s 7-pyridinyl group may reduce ER affinity but could enhance selectivity for other targets like kinases or antimicrobial proteins.

Anticancer and Antimicrobial Activity

  • Pyrazolo[1,5-a]pyrimidine 7c: Exhibited antitumor activity (IC₅₀ = 2.70 µM) against HEPG2 liver carcinoma cells .

Biological Activity

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in cancer therapy and as an inhibitor of various enzymes.

Chemical Structure and Properties

The molecular formula of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine is C16H12ClF3N4C_{16}H_{12}ClF_3N_4, with a molecular weight of approximately 364.75 g/mol. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring contributes to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that compounds within this class can inhibit key cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, it affects the G1/S phase transition, leading to increased DNA fragmentation and cell death .
  • In Vitro Studies : In vitro tests on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation with IC50 values ranging from 3 to 10 µM .
CompoundTargetIC50 (µM)Effect on Cell Cycle
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidineEGFR/VEGFR3–10G1/S arrest, apoptosis

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It exhibits significant inhibitory activity against various kinases involved in cancer progression:

  • EGFR Inhibition : The compound has been shown to selectively inhibit EGFR with a lower range of IC50 values than traditional inhibitors .
  • Other Targets : Additionally, it acts on other targets such as Topoisomerase II (Top-II), indicating a multitarget approach that could enhance its therapeutic efficacy .

Case Studies

Several studies have documented the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation and PARP cleavage .
  • Dual Targeting : Another investigation focused on dual-targeting capabilities against both EGFR and VGFR2, showcasing the potential for combination therapies in treating resistant cancer types .

Q & A

Basic Research Questions

Q. How can the synthesis of 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine be optimized for higher yields?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent, and stoichiometry. For example, refluxing in 1,4-dioxane with phosphorus oxychloride (POCl₃) and triethylamine under argon at 110°C for 3–6 hours has been shown to achieve yields of 67–70% . Catalyst selection (e.g., PyBroP for coupling reactions) and inert atmospheres can further enhance efficiency .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to aromatic protons (δ 7.1–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 502.28 for trifluoromethyl derivatives) .
  • IR Spectroscopy : Identify C–F stretches (1000–1300 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Q. How can solubility profiles be determined for in vitro biological assays?

  • Methodological Answer : Solubility is assessed via gradient solvent testing. Start with polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media. For lipophilic derivatives like trifluoromethyl-substituted compounds, logP values >3 suggest limited aqueous solubility, necessitating surfactants or cyclodextrin carriers .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (9:1 v/v) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., cyclohexane/CH₂Cl₂, 1:1 v/v) to obtain high-purity crystals (>95%) .

Q. How can researchers confirm the absence of regioisomeric impurities in the final product?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves regioisomers. Retention time discrepancies (ΔRT ≥ 0.5 min) are typical for pyridinyl vs. phenyl positional isomers .

Advanced Research Questions

Q. How can contradictions in reaction yields between literature methods be resolved?

  • Methodological Answer : Discrepancies often arise from solvent purity or substrate activation. For example, yields drop from 70% to <50% if POCl₃ is not freshly distilled due to hydrolysis. Systematic replication with controlled variables (e.g., anhydrous solvents, argon atmosphere) and DOE (Design of Experiments) can isolate critical factors .

Q. What crystallographic techniques elucidate the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a Rigaku Saturn diffractometer (Mo-Kα radiation, λ = 0.71073 Å) reveals bond angles and dihedral deviations. For example, the fused pyrazole-pyrimidine system shows a 0.8° coplanarity deviation, while the trifluoromethyl group adopts a staggered conformation to minimize steric clash .

Q. How do substituents like chloro and trifluoromethyl groups influence biological activity?

  • Methodological Answer :

  • Chloro Groups : Enhance target binding via halogen bonding (e.g., with kinase ATP pockets) but reduce metabolic stability.
  • Trifluoromethyl Groups : Increase lipophilicity (logP +0.5) and electron-withdrawing effects, boosting enzyme inhibition (e.g., IC₅₀ < 100 nM for KDR kinase) .
  • Structure-Activity Relationship (SAR) : Compare analogs using in vitro assays (e.g., fluorogenic substrate turnover for enzyme inhibition) .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure Km and Vmax shifts via Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .
  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4R3Q for benzodiazepine receptors) to map binding poses .

Q. How can analogs be designed to improve pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the phenyl group with pyridinyl to enhance solubility (e.g., 2-pyridinyl increases aqueous solubility by 2.5-fold) .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyloxymethyl) on the pyrimidine ring to improve oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.